molecular formula C9H7BClNO2 B1431592 (3-Chloroisoquinolin-7-yl)boronic acid CAS No. 2096331-38-1

(3-Chloroisoquinolin-7-yl)boronic acid

Cat. No.: B1431592
CAS No.: 2096331-38-1
M. Wt: 207.42 g/mol
InChI Key: LFDFGQMNAXLLIK-UHFFFAOYSA-N
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Description

(3-Chloroisoquinolin-7-yl)boronic acid ( 2096331-38-1) is an organoboron compound with the molecular formula C 9 H 7 BClNO 2 and a molecular weight of 207.42 g/mol . This compound belongs to the isoquinoline family, a class of heterocyclic structures known for their significance in medicinal chemistry and materials science . As a boronic acid derivative, this reagent is a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds . The chlorine substituent at the 3-position of the isoquinoline ring and the boronic acid group at the 7-position offer distinct reactive sites for sequential functionalization, making it a versatile intermediate for constructing more complex molecules . Researchers exploring the development of novel compounds for various applications, including pharmaceutical development and materials science, may find this chemical entity particularly useful . Organoboron compounds like this one can be sensitive to protodeboronation and oxidation; handling and storage under an inert atmosphere is recommended to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-chloroisoquinolin-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-9-4-6-1-2-8(10(13)14)3-7(6)5-12-9/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDFGQMNAXLLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CN=C(C=C2C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263568
Record name Boronic acid, B-(3-chloro-7-isoquinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096331-38-1
Record name Boronic acid, B-(3-chloro-7-isoquinolinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-chloro-7-isoquinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The most common and efficient preparation method for (3-Chloroisoquinolin-7-yl)boronic acid involves palladium-catalyzed borylation of halogenated isoquinoline derivatives, particularly via Suzuki–Miyaura cross-coupling protocols. These methods typically use halogenated isoquinolines (e.g., 3-chloro-7-bromoisoquinoline) as substrates, which are converted to the corresponding boronic acid derivatives using boron reagents such as bis(pinacolato)diboron or boronic acid equivalents.

Key Reaction Parameters:

Parameter Typical Conditions Notes
Catalyst Pd(0) complexes (e.g., tetrakis(triphenylphosphine) palladium(0)) or Pd(II) acetate with phosphine ligands Efficient for aryl halides and heteroaryl halides
Base Potassium carbonate, cesium carbonate, sodium carbonate Facilitates transmetalation step
Solvent Tetrahydrofuran (THF), 1,4-dioxane, toluene, water mixtures Mixed aqueous-organic solvents improve solubility
Temperature Reflux or 80–100 °C Ensures complete reaction over 2–12 hours
Atmosphere Inert gas (argon or nitrogen) Prevents catalyst deactivation

For example, a typical procedure involves refluxing 3-chloro-7-bromoisoquinoline with bis(pinacolato)diboron in the presence of Pd catalyst and potassium carbonate in a THF-water mixture under nitrogen for 12 hours, followed by purification via silica gel chromatography to yield the boronic acid derivative with yields ranging from 60% to 85%.

Suzuki–Miyaura Cross-Coupling Adaptations for Isoquinoline Boronic Acids

The Suzuki–Miyaura reaction is pivotal for synthesizing arylboronic acids, including heteroaryl variants like this compound. The method typically involves:

  • Starting from halogenated isoquinoline precursors (iodo or bromo derivatives preferred for reactivity).
  • Using boronic acid derivatives or diboron reagents as boron sources.
  • Employing palladium catalysts with suitable phosphine ligands to enhance catalytic activity.
  • Utilizing bases such as cesium carbonate or potassium carbonate to facilitate the reaction.

Research Findings:

  • Use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand with Pd catalysts improves yields and selectivity in heteroaryl systems.
  • Mixed solvent systems (e.g., 1,4-dioxane/water or toluene/dioxane/water) optimize solubility and reaction rates.
  • Reaction times vary from 2 to 12 hours depending on substrate and catalyst loading.
  • Purification typically involves extraction followed by silica gel chromatography using solvent mixtures like dichloromethane/ethyl acetate/ethanol.

Preparation of Boronic Acids: General Considerations

The preparation of boronic acids, including heteroaryl boronic acids like this compound, generally follows these routes:

The Suzuki–Miyaura cross-coupling method is favored due to its mild conditions, functional group tolerance, and scalability.

Summary Table of Representative Preparation Methods

Method Starting Material Catalyst & Ligand Base Solvent System Temperature & Time Yield (%) Notes
Pd-catalyzed borylation 3-chloro-7-bromoisoquinoline Pd(PPh3)4 or Pd(OAc)2 + dppf K2CO3 or Cs2CO3 THF/H2O or dioxane/H2O Reflux, 2–12 h 60–85 Purified by silica gel chromatography
Suzuki–Miyaura cross-coupling 3-chloro-7-iodoisoquinoline Pd(PPh3)4, Pd(dppf) Cs2CO3 1,4-Dioxane/H2O or toluene/dioxane/H2O 80 °C, 2–12 h 70–85 High functional group tolerance
Photochemical boronate rearrangement (emerging) Organoboron intermediates None (light irradiation) N/A Visible light Ambient, minutes to hours N/A Potential future method, not yet standard

Chemical Reactions Analysis

Types of Reactions

(3-Chloroisoquinolin-7-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The chloro group on the isoquinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are employed under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Hydroxyl-substituted isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

2.1 Cross-Coupling Reactions

One of the primary uses of (3-Chloroisoquinolin-7-yl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of biaryl compounds, which are essential in pharmaceuticals.

Reaction TypeDescriptionReference
Suzuki-MiyauraForms C–C bonds between aryl halides and boronic acids
Negishi CouplingInvolves the coupling of organozinc reagents with boronic acids
Stille CouplingUtilizes organotin compounds in conjunction with boronic acids

2.2 Synthesis of Complex Molecules

The compound can also be employed as a building block for synthesizing complex organic molecules, including heterocycles and biologically active compounds. Its ability to undergo various transformations makes it valuable in synthetic organic chemistry.

Medicinal Chemistry Applications

3.1 Anticancer Activity

Boronic acids, including this compound, have shown promising anticancer properties through their inhibition of proteasomes. The modification of existing drugs with boronic acid groups can enhance their efficacy and selectivity.

Drug NameMechanism of ActionApproval Year
BortezomibProteasome inhibitor2003
IxazomibN-diethyl boronic acid derivative2015
Vaborbactamβ-lactamase inhibitor2017

3.2 Antimicrobial Properties

Research has indicated that boronic acids can act as effective antimicrobial agents by inhibiting β-lactamases, enzymes that confer resistance to antibiotics. The design of boronic acid derivatives has led to improved inhibitors with lower Ki values against resistant strains.

Case Studies

4.1 Synthesis and Evaluation of Antibacterial Agents

A study investigated a series of sulfonamide boronic acids that demonstrated significant antibacterial activity against AmpC β-lactamase producing bacteria. The incorporation of this compound into these compounds enhanced their potency.

4.2 Development of Fluorescent Sensors

Another application involved the use of this compound in developing fluorescent sensors for detecting biologically relevant molecules such as hydrogen peroxide. These sensors exploit the unique photophysical properties of boron-containing compounds.

Mechanism of Action

The mechanism of action of (3-Chloroisoquinolin-7-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . The compound’s ability to form stable complexes with biological molecules makes it a valuable tool in medicinal chemistry and drug development .

Comparison with Similar Compounds

Positional Isomers and Chlorinated Derivatives

(3-Chloroisoquinolin-7-yl)boronic acid has several positional isomers, including:

  • (3-Chloroisoquinolin-6-yl)boronic acid (Similarity: 0.98)
  • (3-Chloroisoquinolin-5-yl)boronic acid (Similarity: 0.96)
  • (1-Chloroisoquinolin-7-yl)boronic acid (Similarity: 1.00)

The position of the chlorine and boronic acid groups significantly impacts reactivity and biological activity. For example, 7-chloroquinolin-4-ylboronic acid (), a quinoline analog, differs in the nitrogen atom’s placement within the aromatic system.

Methyl-Substituted Analogs

3-Methylisoquinolin-7-ylboronic acid () replaces chlorine with a methyl group. Methyl substituents introduce steric hindrance and electron-donating effects, which may reduce Lewis acidity compared to electron-withdrawing chlorine. This could lower reactivity in Suzuki couplings or weaken interactions with biological targets requiring strong boronate complexation .

Electronic and Reactivity Profiles

pKa and Lewis Acidity

The pKa of boronic acids governs their ability to form boronate esters with diols, a critical property for glucose sensing or enzyme inhibition. Chlorine’s electron-withdrawing effect likely lowers the pKa of this compound compared to methylated analogs like 3-Methylisoquinolin-7-ylboronic acid. This enhances its reactivity under physiological conditions, as boronate formation is favored at lower pH .

Stability and Hydrolysis

Boronic acids are prone to hydrolysis, especially under basic conditions. demonstrates that 4-nitrophenyl boronic acid undergoes rapid conversion to 4-nitrophenol in the presence of H₂O₂, with reaction rates pH-dependent. Chlorinated isoquinoline derivatives may exhibit similar instability, necessitating careful handling in aqueous environments .

Anticancer Potential

  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid () show sub-micromolar cytotoxicity in triple-negative breast cancer cells. Their extended aromatic systems may facilitate intercalation or enzyme inhibition, a mechanism less likely for the smaller isoquinoline scaffold of this compound.
  • Boronic acid arylidene heterocycles () demonstrate glioblastoma inhibition, suggesting that combining boronic acids with heterocyclic motifs enhances bioactivity. The chlorine in this compound could similarly modulate target specificity .

Enzyme Inhibition

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A. The flexible methoxyethyl side chain may improve binding pocket accommodation, whereas the rigid isoquinoline scaffold of this compound might limit conformational adaptability .
  • Proteasome inhibitors with boronic acid moieties (e.g., bortezomib) are selectively antagonized by EGCG, highlighting the importance of the boronic acid group in target engagement. Chlorine’s electron-withdrawing effect could enhance this interaction .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituent Position Key Group Predicted pKa* Notable Activity
This compound 3-Cl, 7-BA Cl, BA ~8.5–9.5 Potential enzyme inhibition
3-Methylisoquinolin-7-ylboronic acid 3-Me, 7-BA Me, BA ~9.5–10.5 Reduced Lewis acidity
7-Chloroquinolin-4-ylboronic acid 7-Cl, 4-BA Cl, BA ~8.0–9.0 Suzuki coupling reagent
Phenanthren-9-yl boronic acid N/A BA on phenanthrene ~7.5–8.5 Anticancer (4T1 cells)

*Predicted based on electronic effects; exact values require experimental validation .

Biological Activity

(3-Chloroisoquinolin-7-yl)boronic acid is a compound belonging to the class of boronic acids, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its boron atom bonded to a chloroisoquinoline moiety. The general structure can be represented as follows:

C9H8BClN2O2\text{C}_9\text{H}_8\text{BClN}_2\text{O}_2

This compound exhibits properties typical of boronic acids, including the ability to form reversible covalent bonds with diols, which is crucial for its biological interactions.

Mechanisms of Biological Activity

Boronic acids, including this compound, interact with various biological targets through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Boronic acids are known to inhibit proteasome activity, which is critical in cancer therapy. For instance, compounds like bortezomib have demonstrated efficacy in treating multiple myeloma by inhibiting the 26S proteasome.
  • Interaction with Insulin : A theoretical model has suggested that certain boronic acids can interact with insulin, potentially stabilizing its conformation and enhancing its biological activity. This interaction is facilitated through hydrogen bonding and hydrophobic interactions with key amino acid residues in insulin .
  • Antimicrobial Properties : Some studies indicate that boronic acids can exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting specific enzymes involved in metabolic pathways .

Case Studies

  • Anticancer Activity : Research has shown that derivatives of boronic acids can selectively target cancer cells. A study indicated that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
  • Inhibition of β-Lactamases : Another study explored the use of boronic acids as inhibitors of β-lactamases, enzymes that confer antibiotic resistance. The incorporation of boronic acid moieties into antibiotic frameworks improved their efficacy against resistant strains of bacteria .

Data Table

Activity Type Mechanism Reference
AnticancerProteasome inhibition
AntimicrobialInhibition of β-lactamases
Interaction with InsulinStabilization through binding

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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